ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 864927-01-5
VCID: VC4516668
InChI: InChI=1S/C18H23N3O3S/c1-2-24-18(23)21-9-8-13-14(10-19)17(25-15(13)11-21)20-16(22)12-6-4-3-5-7-12/h12H,2-9,11H2,1H3,(H,20,22)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCCCC3
Molecular Formula: C18H23N3O3S
Molecular Weight: 361.46

ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

CAS No.: 864927-01-5

Cat. No.: VC4516668

Molecular Formula: C18H23N3O3S

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate - 864927-01-5

Specification

CAS No. 864927-01-5
Molecular Formula C18H23N3O3S
Molecular Weight 361.46
IUPAC Name ethyl 3-cyano-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C18H23N3O3S/c1-2-24-18(23)21-9-8-13-14(10-19)17(25-15(13)11-21)20-16(22)12-6-4-3-5-7-12/h12H,2-9,11H2,1H3,(H,20,22)
Standard InChI Key ZIVGLIFIDIAUKZ-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCCCC3

Introduction

Synthesis of Thieno[2,3-c]pyridine Derivatives

The synthesis of thieno[2,3-c]pyridine derivatives typically involves multi-step organic reactions. These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like column chromatography are commonly used for purification.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, often involving thieno[2,3-c]pyridine derivatives and substituted carboxamides.

  • Coupling Reactions: The process may involve coupling reactions to attach the cyclohexanecarboxamido group to the thieno[2,3-c]pyridine core.

  • Functional Group Modifications: Additional steps may include modifying functional groups, such as introducing the cyano group.

Potential Biological Applications

Thieno[2,3-c]pyridine derivatives have been studied for their potential applications in medicinal chemistry, particularly as inhibitors of various biological pathways. They may exhibit anti-inflammatory or anticancer activities by modulating cellular pathways.

Potential Mechanisms:

  • Anti-inflammatory Activity: Modulation of inflammatory pathways.

  • Anticancer Activity: Inhibition of specific enzymes or receptors involved in cancer cell proliferation.

Analytical Techniques for Characterization

Characterization of these compounds involves various analytical techniques:

  • Melting Point Determination: To assess purity and physical state.

  • Spectral Analysis (NMR, IR): To confirm molecular structure and identify functional groups.

  • Mass Spectrometry: To determine molecular weight and fragmentation patterns.

Spectral Analysis:

TechniquePurpose
NMRConfirm molecular structure and identify functional groups.
IRIdentify specific functional groups based on absorption bands.
Mass SpectrometryDetermine molecular weight and fragmentation patterns.

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